methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene and pyridine ring system. Its structure includes:
- Methyl carboxylate ester: Provides metabolic stability compared to free carboxylic acids.
Properties
IUPAC Name |
methyl 2-[(2,5-dichlorobenzoyl)amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22Cl2N2O3S/c1-19(2)9-12-14(18(26)27-5)17(28-15(12)20(3,4)24-19)23-16(25)11-8-10(21)6-7-13(11)22/h6-8,24H,9H2,1-5H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQGACJNTHDQIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the thieno[2,3-c]pyridine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the dichlorobenzamido group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
Methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The dichlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Research Findings and Implications
Spectroscopic Characterization
- NMR/IR Data : Analogs like 1l and 2d were validated using ¹H/¹³C NMR and IR spectroscopy. For the target compound, similar techniques would confirm the dichlorobenzamido and tetramethyl substituents .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) is critical for verifying molecular formulas, as demonstrated for 1l (calc. 546.1654, found 546.1652) .
Biological Activity
Methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (commonly referred to as "compound X") is a complex organic molecule with potential pharmacological applications. This article reviews the biological activity of compound X based on diverse research sources, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H28Cl2N2O2S
- Molecular Weight : 426.44 g/mol
- CAS Number : 170868-96-9
- IUPAC Name : Methyl 2-(2,5-dichlorobenzamido)-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyridine-3-carboxylate
The biological activity of compound X can be attributed to its ability to interact with specific molecular targets within biological systems:
- Enzyme Inhibition : Compound X has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit cholinesterases (AChE and BChE), which are crucial in neurotransmission and are often targeted in Alzheimer's disease therapies .
- Receptor Modulation : The compound may act as a modulator for nuclear hormone receptors such as PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a significant role in glucose metabolism and fat cell differentiation .
Anticancer Activity
Recent studies have demonstrated that compound X exhibits significant anticancer properties. In vitro assays using various cancer cell lines have reported:
- Cell Growth Inhibition : Compound X inhibited the proliferation of human cancer cell lines with IC50 values indicating potent activity against breast and prostate cancer cells .
- Mechanistic Insights : The compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Antimicrobial Activity
Research has also explored the antimicrobial potential of compound X:
- Inhibition of Pathogens : It has been effective against a range of bacterial strains including Enterococcus faecalis, suggesting its potential as an antibiotic agent .
- Bioassays : Bioassays conducted with Saccharomyces cerevisiae indicated that compound X can inhibit yeast growth at certain concentrations .
Case Studies
- Study on Cholinesterase Inhibition : A study focused on the synthesis and biological evaluation of thieno[2,3-c]pyridine derivatives found that compound X significantly inhibited both AChE and BChE with promising IC50 values that suggest its utility in treating cognitive disorders .
- Anticancer Efficacy Evaluation : In a controlled trial involving various cancer cell lines, compound X was administered at varying concentrations. Results indicated a dose-dependent inhibition of cell growth with noticeable effects at lower concentrations compared to standard chemotherapeutics .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
